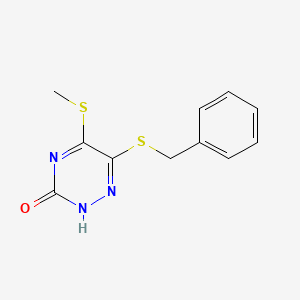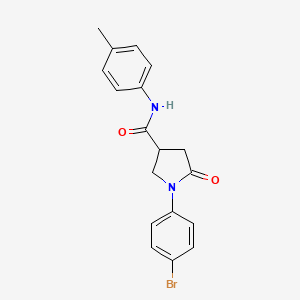
1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine, also known as BPP, is a novel photosensitizer that has gained significant attention in the field of photodynamic therapy (PDT). BPP is a member of the piperazine family and has shown great potential as a therapeutic agent for the treatment of various diseases, including cancer.
Mécanisme D'action
1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine acts as a photosensitizer by absorbing light at a specific wavelength and transferring the energy to oxygen molecules, generating reactive oxygen species (ROS) that can cause oxidative damage to cancer cells. The mechanism of action of 1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine is based on the type II PDT mechanism, which involves the production of singlet oxygen and other ROS.
Biochemical and Physiological Effects
1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine has been shown to induce apoptosis, cell cycle arrest, and inhibit angiogenesis in cancer cells. Moreover, 1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine has been reported to enhance the immune response by activating macrophages and natural killer cells, which can further enhance its therapeutic efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine is its high selectivity towards cancer cells, which minimizes damage to healthy tissues. Additionally, 1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine has a high quantum yield, which means that it can generate a large number of ROS upon light irradiation. However, the main limitation of 1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine is its hydrophobic nature, which limits its solubility in water and affects its bioavailability.
Orientations Futures
The potential applications of 1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine are not limited to cancer therapy, and there are several future directions for research. One possible direction is the use of 1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine in combination with other therapeutic agents, such as chemotherapy or immunotherapy, to enhance its efficacy. Another direction is the development of new delivery systems that can improve the solubility and bioavailability of 1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine. Moreover, 1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine can be modified to target specific cancer cells or tissues, which can further enhance its selectivity and efficacy.
Conclusion
1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine is a promising photosensitizer that has shown great potential for the treatment of various diseases, particularly cancer. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. The future directions for research on 1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine are diverse, and its potential applications are not limited to cancer therapy.
Méthodes De Synthèse
1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine can be synthesized through a multistep process involving the reaction of pentafluorobenzene with 4-tert-butylbenzoyl chloride, followed by the addition of piperazine. The resulting compound is purified through column chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine has been extensively studied for its potential use in PDT, which is a non-invasive therapeutic approach that involves the use of a photosensitizer, light, and oxygen to selectively destroy cancer cells. 1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine has shown remarkable efficacy in vitro and in vivo against various cancer cell lines, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
(4-tert-butylphenyl)-[4-(2,3,4,5,6-pentafluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F5N2O/c1-21(2,3)13-6-4-12(5-7-13)20(29)28-10-8-27(9-11-28)19-17(25)15(23)14(22)16(24)18(19)26/h4-7H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORWYIHIKMZOSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C(=C(C(=C3F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F5N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Tert-butylphenyl)[4-(pentafluorophenyl)piperazin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

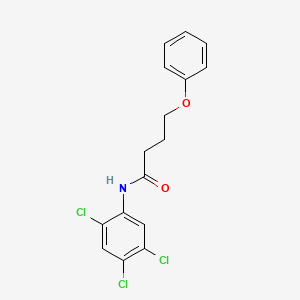
![4,4,5,5,5-pentafluoropentyl 4-[(4-iodophenyl)amino]-4-oxobutanoate](/img/structure/B5230471.png)
![2-{[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B5230473.png)
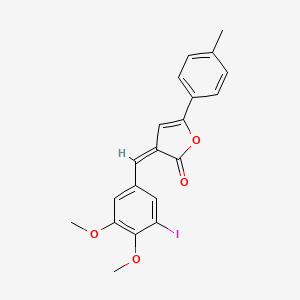
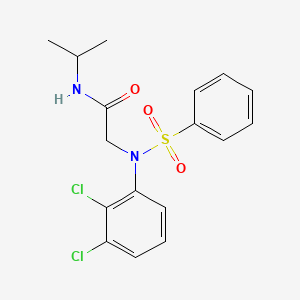
![1,1'-[1,6-hexanediylbis(oxy)]bis(4-methylbenzene)](/img/structure/B5230491.png)
![ethyl 4-(5-{[1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5230495.png)
![5-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5230516.png)
![methyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5230520.png)
![ethyl 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5230540.png)

![(3S*,4S*)-4-(4-morpholinyl)-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinol](/img/structure/B5230557.png)
